
3-(3-Methylbutyl)amino-2,1-benzisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylbutyl)amino-2,1-benzisothiazole is a heterocyclic compound that belongs to the benzisothiazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)amino-2,1-benzisothiazole can be achieved through various synthetic pathways. One efficient method involves the copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds via a consecutive process with S–C bond and S–N bond formation, yielding the target product in 30–89% yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylbutyl)amino-2,1-benzisothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzisothiazoles. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
3-(3-Methylbutyl)amino-2,1-benzisothiazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It exhibits antimicrobial and anticancer properties, making it a valuable candidate for drug development.
Medicine: The compound is studied for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3-(3-Methylbutyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit the growth of certain bacteria by targeting their cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazolinone: An organic compound with antimicrobial properties.
Benzoxazole derivatives: Compounds with similar heterocyclic structures and biological activities.
2,1-Benzisothiazole derivatives: Compounds with variations in the substituent groups, exhibiting different biological activities.
Uniqueness
3-(3-Methylbutyl)amino-2,1-benzisothiazole is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of medicinal chemistry .
Propriétés
Numéro CAS |
149862-57-7 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
N-(3-methylbutyl)-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C12H16N2S/c1-9(2)7-8-13-12-10-5-3-4-6-11(10)14-15-12/h3-6,9,13H,7-8H2,1-2H3 |
Clé InChI |
NCVNHIPIHOITFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1=C2C=CC=CC2=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


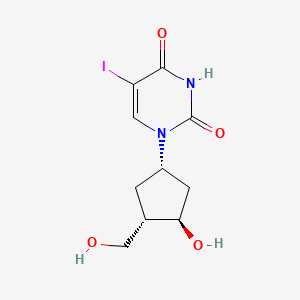

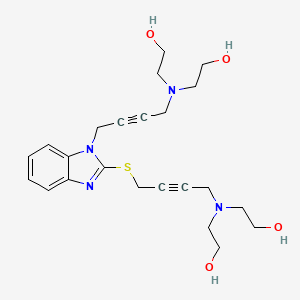
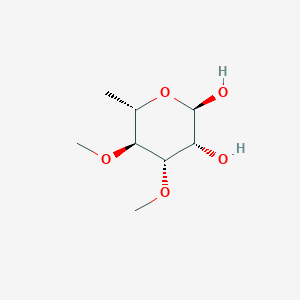

![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
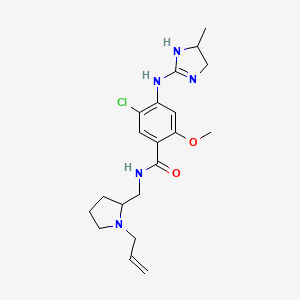
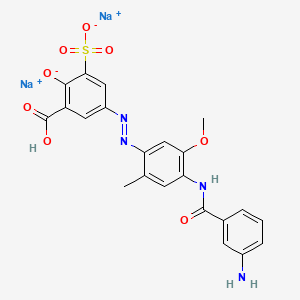


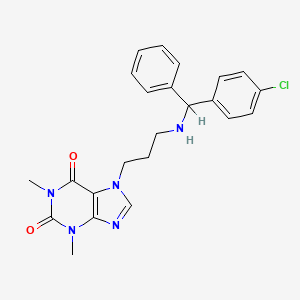

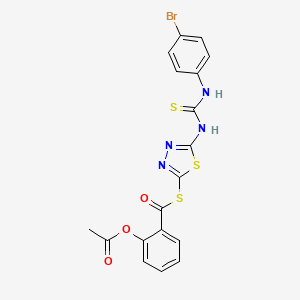
![4-(1,4a,5,6,7,7a-Hexahydro-1-hydroxy-4,7-dimethylcyclopenta[c]pyran-3-yl)-3-buten-2-one](/img/structure/B12700322.png)
